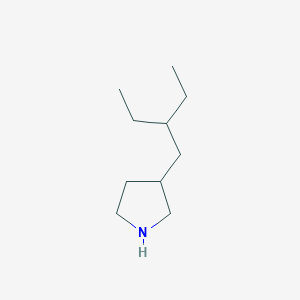

3-(2-Ethylbutyl)pyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-ethylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)7-10-5-6-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHVZYFLWMHQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310651 | |

| Record name | 3-(2-Ethylbutyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-37-8 | |

| Record name | 3-(2-Ethylbutyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethylbutyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Insights into 3 2 Ethylbutyl Pyrrolidine Synthesis

Elucidation of Detailed Reaction Pathways

The synthesis of a 3-substituted pyrrolidine (B122466) such as 3-(2-Ethylbutyl)pyrrolidine can be achieved through several strategic pathways. These routes primarily involve the formation of the five-membered ring through cyclization or cycloaddition reactions.

1,3-Dipolar Cycloaddition: One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. wikipedia.orgmappingignorance.org In the context of this compound, this would involve the reaction of an azomethine ylide (the three-atom component) with 4-ethylhex-1-ene (the two-atom component). The azomethine ylide can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or the thermal/photochemical ring-opening of an aziridine (B145994). mdpi.com This pathway is highly valued for its potential to control up to four stereocenters in a single step. mappingignorance.org

Michael Addition followed by Cyclization: Another robust strategy involves the Michael addition of a nitrogen-based nucleophile to an appropriate α,β-unsaturated carbonyl or nitro compound, followed by intramolecular cyclization. For the synthesis of this compound, a plausible route could start with the conjugate addition of a primary amine to an electrophile containing the 2-ethylbutyl moiety, or conversely, the addition of a nucleophile like nitromethane (B149229) to an unsaturated system, followed by reduction of the nitro group and subsequent cyclization. rsc.orgnih.gov

Palladium-Catalyzed Hydroalkylation/Hydroarylation: Modern catalytic methods offer direct access to 3-substituted pyrrolidines. Palladium-catalyzed hydroarylation or hydroalkylation of N-alkyl pyrrolines has emerged as a viable route. semanticscholar.orgchemrxiv.org This approach involves the reaction of an N-substituted 2,3- or 2,5-dihydropyrrole with an appropriate organometallic reagent or halide in the presence of a palladium catalyst, leading to the formation of the C-C bond at the 3-position.

Below is a table summarizing these plausible pathways.

| Synthetic Pathway | Key Precursors | General Mechanism | Key Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide + 4-Ethylhex-1-ene | Concerted or stepwise cycloaddition forming two C-C bonds and the pyrrolidine ring simultaneously. | High atom economy, potential for high stereocontrol. wikipedia.org |

| Michael Addition-Cyclization | e.g., A γ-amino ketone or a δ-nitroalkene | Nucleophilic 1,4-addition followed by intramolecular nucleophilic substitution or reductive amination. | Versatile, allows for a wide range of substituents. rsc.org |

| Palladium-Catalyzed Hydroalkylation | N-Alkyl-Δ³-pyrroline + (2-Ethylbutyl)metal reagent | Oxidative addition, carbopalladation, and reductive elimination cascade. | Direct C-H functionalization, good functional group tolerance. semanticscholar.org |

Kinetic and Thermodynamic Aspects of Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is generally a favorable process from both kinetic and thermodynamic standpoints.

Kinetic Aspects: The rate of pyrrolidine ring formation is highly dependent on the chosen synthetic route. For intramolecular cyclization reactions, the formation of a five-membered ring via a 5-exo cyclization is kinetically favored over the formation of larger or smaller rings. The activation energy for the ring-closing step can be significantly influenced by factors such as solvent, temperature, and the presence of catalysts. Computational studies of related systems have shown that the cyclization step can be the rate-limiting step in a multi-step sequence. researchgate.net

The following table presents standard thermodynamic properties for the parent pyrrolidine compound, which serves as a useful reference.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -1.9 ± 0.7 kJ/mol | 298.15 K |

| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -39.7 ± 0.7 kJ/mol | 298.15 K |

| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -2947.2 ± 0.6 kJ/mol | 298.15 K |

| Standard Molar Entropy (Liquid, S°liquid) | 196.2 J/mol·K | 298.15 K |

Data sourced from the NIST Chemistry WebBook for Pyrrolidine. nist.govchemeo.com

Role of Catalysts and Reagents in Reaction Regioselectivity and Stereoselectivity

The control of regioselectivity (i.e., forming the 3-substituted product) and stereoselectivity is paramount in modern synthesis. Catalysts and reagents play a pivotal role in achieving this control.

Regioselectivity: In reactions like the [3+2] cycloaddition, the regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the azomethine ylide and the alkene. The use of Lewis acid catalysts can modify the energy levels of these orbitals, thereby directing the reaction towards a specific regioisomer. frontiersin.org Similarly, in palladium-catalyzed reactions, the directing group on the substrate and the ligand on the palladium center are crucial for achieving C-H activation and subsequent functionalization at the desired C3 position. acs.org Pyrrolidine itself can act as an organocatalyst, influencing the regioselectivity of certain reactions by forming enamine or iminium ion intermediates. researchgate.net

Stereoselectivity: Achieving high stereoselectivity is often accomplished through asymmetric catalysis. mdpi.com This involves using chiral catalysts, where a metal is coordinated to a chiral ligand, or using chiral organocatalysts. mdpi.comnih.gov

Chiral Metal Catalysts: Metals like copper, silver, rhodium, and iridium, when complexed with chiral ligands (e.g., BOX, Segphos), can create a chiral environment around the reactants. acs.orgorganic-chemistry.org This chiral space forces the reaction to proceed through a specific transition state, leading to the preferential formation of one enantiomer over the other.

Organocatalysis: Chiral pyrrolidine derivatives, such as those derived from proline, are highly effective organocatalysts. mdpi.com They operate by forming chiral intermediates (enamines or iminium ions) with the substrates, which then react stereoselectively. The bulky substituents on the catalyst sterically block one face of the intermediate, allowing the reagent to attack from the less hindered face. nih.gov

The choice of catalyst is therefore critical in directing the reaction to yield this compound with the desired stereochemistry.

Studies on Intramolecular Hydrogen Bonding and Tautomerism

While the final product, this compound, does not exhibit significant tautomerism or internal hydrogen bonding, these phenomena can be critically important in the reaction intermediates that lead to its formation.

Intramolecular Hydrogen Bonding (IHB): IHB can play a significant role in stabilizing specific conformations of reaction intermediates or transition states. researchgate.net For example, in organocatalyzed reactions, a hydrogen bond between the catalyst and a substrate can lock the substrate into a rigid conformation, enhancing the transfer of chirality. mdpi.com In the synthesis of functionalized pyrrolidines, IHB in an intermediate can pre-organize the molecule for the subsequent ring-closing step, lowering the activation energy and influencing the stereochemical outcome.

Tautomerism: Tautomerism, the interconversion of constitutional isomers, is a key mechanistic feature in the synthesis of many heterocyclic systems. In pathways leading to pyrrolidine derivatives, keto-enol or imine-enamine tautomerism of precursors is common. For instance, the synthesis of substituted pyrrolidine-2,3-diones involves intermediates that exist as an equilibrium of tautomeric forms, with the enamine tautomer often being stabilized by an intramolecular hydrogen bond. nih.gov The state of this tautomeric equilibrium can determine which pathway the reaction follows, thereby affecting the final product structure. Computational studies have shown that while one tautomer might be more thermodynamically stable, the other may be more kinetically reactive. researchgate.net

Computational Chemistry Studies on 3 2 Ethylbutyl Pyrrolidine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research for their balance of accuracy and computational efficiency. mdpi.comscirp.orgals-journal.com DFT methods are widely used to investigate the properties of pyrrolidine (B122466) derivatives, offering precise information on molecular geometry, electronic structure, and reaction energetics.

The five-membered pyrrolidine ring is not planar and exhibits a flexible conformation, a phenomenon known as "pseudorotation". nih.gov It typically adopts one of two low-energy conformations: the envelope (C_s symmetry) or the twist (C_2 symmetry). The introduction of a bulky substituent, such as a 2-ethylbutyl group at the C3 position, significantly influences the ring's puckering and the relative stability of different stereoisomers. nih.gov

Computational studies on substituted pyrrolidines demonstrate that the energetically preferred conformation aims to minimize steric strain by placing large substituents in a pseudo-equatorial position. washington.edu For 3-(2-Ethylbutyl)pyrrolidine, DFT calculations can be employed to determine the precise dihedral angles of the ring and the rotational barriers of the side chain. These calculations quantify the energy difference between various conformers. Stereoisomers, which have the same connectivity but different spatial arrangements, can also be computationally assessed to predict their relative stabilities. chadsprep.comresearchgate.net

Table 1: Illustrative Conformational Energy Analysis of a 3-Alkylpyrrolidine System This table represents typical data obtained from DFT calculations for analyzing the relative stability of different conformations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | Pseudo-equatorial | 0.00 | B3LYP/6-31G(d) |

| B | Pseudo-axial | +2.5 | B3LYP/6-31G(d) |

The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons within this compound and its analogues. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.

In alkylpyrrolidines, the HOMO is often localized on the nitrogen atom's lone pair, making it a nucleophilic center. The presence of the electron-donating 2-ethylbutyl group can further increase the electron density on the nitrogen, potentially enhancing its nucleophilicity. Theoretical studies on related systems, such as fulleropyrrolidines and pyridylpyrrolides, have successfully used DFT to elucidate the effects of various substituents on the electronic properties of the pyrrolidine ring. researchgate.netnih.gov

Table 2: Sample Electronic Properties of a Pyrrolidine Analog from DFT Calculations This table shows representative electronic structure data that can be calculated to understand molecular reactivity.

| Property | Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 eV | M06-2X/6-311+G(d,p) |

| LUMO Energy | +1.5 eV | M06-2X/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | M06-2X/6-311+G(d,p) |

| Mulliken Charge on N | -0.45 e | M06-2X/6-311+G(d,p) |

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of substituted pyrrolidines, DFT can be used to map the potential energy surface of a proposed reaction pathway. organic-chemistry.org This involves calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (or barrier height), which is a key factor controlling the reaction rate. By comparing the energetic profiles of different possible pathways, chemists can predict the most likely reaction mechanism and identify potential bottlenecks. For instance, theoretical studies on the dehydrogenation of pyrrolidine boranes have successfully identified the most favorable reaction channels by calculating and comparing activation barriers. whiterose.ac.uk

Pyrrolidine derivatives are widely used as organocatalysts, often proceeding through the formation of enamine or iminium ion intermediates. The stability of these intermediates is critical to the efficiency and outcome of the catalytic cycle. Computational studies, primarily using the M06-2X DFT functional, have extensively investigated the stability of pyrrolidine-derived iminium ions. acs.orgnih.govacs.org

These studies often calculate the energies of exchange equilibria, where a secondary amine is transferred between two carbonyl compounds, to establish a quantitative scale of iminium ion stability. nih.gov The results indicate that stability is enhanced by increased conjugation. acs.org The relative energies can predict which iminium species will be predominantly formed in a reaction medium, which is crucial for controlling selectivity in complex reactions. acs.org

Table 3: Calculated Relative Stabilities (ΔE) for Iminium Ion Exchange Equilibria Data adapted from computational studies on pyrrolidine derivatives, illustrating the quantitative assessment of intermediate stability. Negative values indicate the iminium ion on the right is more stable.

| Reactants | Products | ΔE (kcal/mol, gas phase) | Reference Method |

|---|---|---|---|

| Propenal + Pyrrolidine-Iminium | Acrolein + Substituted Pyrrolidine-Iminium | -1.1 | M06-2X/6-311+G(d,p) |

| Cinnamaldehyde + Pyrrolidine-Iminium | Propenal + Cinnamaldehyde-Iminium | -3.5 | M06-2X/6-311+G(d,p) |

Source: Adapted from studies on pyrrolidine-derived iminium ions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static, low-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a view of conformational flexibility and dynamics. mdpi.comnih.gov

For a molecule like this compound, MD simulations can reveal the full range of accessible conformations of both the pyrrolidine ring and its flexible side chain in solution. scispace.com By simulating the molecule over nanoseconds or longer, researchers can observe transitions between different puckered states of the ring and rotations around the single bonds of the alkyl chain. This provides a more realistic picture of the molecule's behavior in a dynamic environment than static calculations alone. Analysis of the simulation trajectory can yield information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule. mdpi.com

Theoretical Predictions of Reactivity and Selectivity in Alkylpyrrolidine Systems

The ultimate goal of many computational studies is to predict the reactivity and selectivity of molecules in chemical reactions. tdl.org By integrating the insights gained from both quantum chemical calculations and molecular dynamics simulations, a comprehensive model of reactivity for alkylpyrrolidine systems can be constructed.

Reactivity: Electronic structure calculations (Section 4.1.2) can identify the most nucleophilic or electrophilic sites in the molecule. The HOMO-LUMO gap provides a general indication of the molecule's kinetic stability. mdpi.com

By combining these theoretical approaches, researchers can design novel pyrrolidine-based catalysts with enhanced reactivity and selectivity for specific chemical transformations.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 2 Ethylbutyl Pyrrolidine

Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. For a compound like 3-(2-Ethylbutyl)pyrrolidine, one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, but two-dimensional (2D) NMR experiments are crucial for definitive assignments of its complex structure.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, which are instrumental in tracing the spin systems within the pyrrolidine (B122466) ring and the attached 2-ethylbutyl side chain. HSQC correlates proton signals to their directly bonded carbon atoms, while HMBC identifies longer-range correlations between protons and carbons separated by two or three bonds. This suite of experiments provides unambiguous evidence for the precise location of the 2-ethylbutyl substituent at the C3 position of the pyrrolidine ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Signal Assignments for Substituted Pyrrolidines Note: Chemical shifts (δ) are reported in ppm and may vary based on solvent and experimental conditions. The data is representative for substituted pyrrolidine structures.

| Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | 2D NMR Correlation |

| Pyrrolidine CH₂ | 1.90 - 3.37 | 28.5 - 38.1 | COSY, HSQC, HMBC nih.gov |

| Pyrrolidine CH | 1.99 - 2.17 | 28.5 - 38.1 | COSY, HSQC, HMBC nih.gov |

| Side Chain CH₃ | 0.70 - 0.88 | 7.27 | COSY, HSQC, HMBC nih.gov |

| Side Chain CH₂ | 1.22 - 1.99 | 23.6 - 33.5 | COSY, HSQC, HMBC nih.gov |

| Side Chain CH | 1.22 - 1.99 | 33.3 | COSY, HSQC, HMBC nih.gov |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization-Mass Spectrometry (ESI-MS): As a soft ionization method, ESI is commonly coupled with liquid chromatography and is ideal for polar molecules. For this compound, analysis in positive ion mode would readily generate the protonated molecule, [M+H]⁺, confirming its molecular weight. nih.govekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile compounds. The gas chromatograph separates the compound from other volatile components before it enters the mass spectrometer, which typically uses electron ionization (EI). The resulting mass spectrum provides a molecular ion peak (M⁺) and a unique fragmentation pattern that serves as a molecular fingerprint for structural confirmation. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is critical for confirming the identity of this compound and distinguishing it from any potential isomers. nih.gov

Table 2: Summary of Mass Spectrometry Techniques for Characterization

| Technique | Ionization Method | Key Information Provided |

| ESI-MS | Electrospray Ionization (soft) | Molecular Weight ([M+H]⁺) |

| GC-MS | Electron Ionization (hard) | Molecular Weight (M⁺), Structural Fingerprint (Fragmentation Pattern) nist.gov |

| HRMS | ESI or EI | Precise Mass and Elemental Formula nih.gov |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. ksu.edu.sasepscience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its bonds. For a vibration to be IR active, there must be a change in the molecule's dipole moment. ksu.edu.saamericanpharmaceuticalreview.com The IR spectrum of this compound would prominently feature a characteristic N-H stretching band for the secondary amine (typically around 3300-3500 cm⁻¹) and C-H stretching bands for the alkyl portions of the molecule (around 2850-3000 cm⁻¹). chemicalbook.comrdd.edu.iqnist.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.saamericanpharmaceuticalreview.com This technique is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly effective for identifying homo-nuclear bonds, such as the C-C bonds that form the backbone of the ethylbutyl group and pyrrolidine ring, which are often weak in IR spectra. ksu.edu.sasepscience.com

Chromatographic Separation and Purity Assessment Methods

Chromatography is essential for separating this compound from impurities, byproducts, and starting materials, enabling accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a primary method for the purity analysis of volatile compounds like this compound. The sample is vaporized and separated based on boiling point and polarity on a chromatographic column before detection by a mass spectrometer. mdpi.com This method allows for the separation and identification of volatile impurities. The retention time provides a characteristic identifier, while the mass spectrum confirms the identity of the main peak and any separated impurities. restek.comresearchgate.net In some cases, derivatization of the amine group can be performed to improve chromatographic peak shape and thermal stability. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound within complex, non-volatile mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. nih.govresearchgate.net A common approach involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of an aqueous solution and an organic solvent (e.g., acetonitrile or methanol), with an acid additive like formic acid to ensure the amine is protonated, which improves peak shape and retention. nih.gov The high separation power of LC combined with the sensitive and specific detection of MS allows for the effective resolution and quantification of the target compound and related impurities. ekb.eg

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric excess (e.e.) of a chiral compound. The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

For a substituted pyrrolidine such as this compound, a typical chiral HPLC method development would involve screening various types of CSPs. Polysaccharide-based columns, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are often the first choice due to their broad applicability.

Key Considerations for Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions for Pyrrolidine Derivatives |

| Chiral Stationary Phase (CSP) | The chiral environment that enables enantiomeric separation. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, macrocyclic glycopeptide, or cyclodextrin-based columns. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode (e.g., methanol/ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often used to improve peak shape and resolution. |

| Detector | The component that detects the analyte as it elutes from the column. | UV-Vis detector is common. If the analyte lacks a chromophore, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary. A Circular Dichroism (CD) detector can provide information on the elution order of enantiomers. |

| Flow Rate and Temperature | Parameters that can be optimized to improve separation efficiency and analysis time. | Typically 0.5-1.5 mL/min flow rate and ambient to slightly elevated temperatures (e.g., 25-40 °C). |

Hypothetical Research Findings: In a hypothetical study on this compound, researchers might find that a cellulose-based CSP with a mobile phase of hexane and isopropanol provides the optimal separation of its enantiomers. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated using the formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration of a chiral molecule. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the anomalous dispersion of X-rays allows for the determination of the absolute stereochemistry.

To perform X-ray crystallography on this compound, it would first be necessary to obtain a high-quality single crystal. As the compound is likely a liquid or a low-melting solid at room temperature, crystallization could be challenging. Techniques such as in-situ cryo-crystallization or the formation of a salt with a suitable chiral acid or a co-crystal with a host molecule could be employed to facilitate the growth of suitable crystals.

Data Obtained from X-ray Crystallography:

| Parameter | Description |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute configuration. |

A successful crystallographic analysis would provide a three-dimensional model of the this compound molecule, definitively establishing the spatial arrangement of the ethylbutyl group relative to the pyrrolidine ring.

Development of Novel Analytical Protocols for Pyrrolidine Derivatives

The continuous demand for higher sensitivity, faster analysis times, and greener analytical methods drives the development of novel analytical protocols for classes of compounds like pyrrolidine derivatives.

Potential Areas for Method Development:

Supercritical Fluid Chromatography (SFC): SFC, using supercritical carbon dioxide as the primary mobile phase component, offers a green alternative to normal-phase HPLC. Chiral SFC is often faster and provides higher efficiency than chiral HPLC for the separation of enantiomers. A novel protocol for this compound could involve screening a range of chiral columns under SFC conditions.

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns packed with sub-2 µm particles, UHPLC can significantly reduce analysis time and solvent consumption while improving resolution compared to conventional HPLC. Developing a chiral UHPLC method would be a valuable advancement for the high-throughput analysis of this compound.

Hyphenated Techniques: Coupling chromatographic techniques with mass spectrometry (e.g., HPLC-MS, SFC-MS) provides not only separation but also mass information, which is invaluable for impurity identification and structural confirmation. A novel protocol could involve the development of a sensitive LC-MS/MS method for the trace-level quantification of this compound and its potential metabolites or degradation products.

Q & A

Q. How can toxicity profiles of this compound be reliably assessed given limited hazard data?

- Methodological Answer : Perform Ames tests for mutagenicity and acute toxicity assays (OECD Guideline 423) in rodent models. In silico tools (e.g., ProTox-II) predict toxicity endpoints. Cross-reference safety data from structurally similar pyrrolidine derivatives (e.g., tert-butyl analogs) for risk extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。